2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
CAS No.: 262282-50-8
Cat. No.: VC7139151
Molecular Formula: C14H13NO6S
Molecular Weight: 323.32
* For research use only. Not for human or veterinary use.
![2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid - 262282-50-8](/images/structure/VC7139151.png)
Specification
CAS No. | 262282-50-8 |
---|---|
Molecular Formula | C14H13NO6S |
Molecular Weight | 323.32 |
IUPAC Name | 2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18) |
Standard InChI Key | HPDWZCQLNRBHLK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a benzoic acid backbone substituted with a hydroxyl group at position 2 and a sulfamoyl group (-SO-NH-) at position 5. The sulfamoyl nitrogen is further bonded to a 2-methoxyphenyl ring, introducing additional steric and electronic complexity .
Molecular Formula:
Molecular Weight: 355.32 g/mol
Key Functional Groups:
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Carboxylic acid (-COOH) at position 1
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Phenolic hydroxyl (-OH) at position 2
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Sulfonamide (-SO-NH-) at position 5
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Methoxy (-OCH) on the pendant phenyl ring
Synthesis and Manufacturing
Synthetic Pathways
The compound is likely synthesized via a two-step protocol:
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Chlorosulfonation of Salicylic Acid:
Salicylic acid undergoes electrophilic substitution at position 5 using chlorosulfonic acid, yielding 5-chlorosulfonyl-2-hydroxybenzoic acid . -
Amination with 2-Methoxyaniline:
The chlorosulfonyl intermediate reacts with 2-methoxyaniline in a nucleophilic substitution, forming the sulfonamide bond .
Purification and Yield Optimization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the product.
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Crystallization: Recrystallization from ethanol/water enhances purity (>95%) .
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Yield: Typical yields for analogous reactions range from 40–60%, depending on reaction conditions .
Physicochemical Properties
Stability:
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Stable under inert atmospheres at 4°C for >6 months.
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Degrades in alkaline conditions via hydrolysis of the sulfonamide bond .
Applications in Research and Industry
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for modifying sulfonamide and aryl groups to enhance TRPM8 selectivity .
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Prodrug Development: Carboxylic acid group facilitates ester prodrug formulations for improved bioavailability .
Material Science
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Polymer Modification: Sulfonamide derivatives are grafted onto polymers for ion-exchange membranes .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing sulfonation at position 4 requires precise temperature control (-5°C to 0°C) .
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NH Reactivity: Sulfonamide NH may undergo undesired acylation or alkylation .
Research Opportunities
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